1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine

Kinase inhibitors Hinge-binding motif Structure-based drug design

Fragment-based screening campaigns often stall due to poor solubility or regioisomer ambiguity. This 2-aminoimidazole building block solves both: the THP ether ensures aqueous solubility (XLogP3=0), while the regioisomeric purity of the 2-amino group provides a defined H-bond vector distinct from the 4-amino isomer. • Rule-of-Three compliant (MW 167.21, 1 rotatable bond) for fragment libraries • 97% purity with NMR/HPLC/GC QC for immediate parallel synthesis • Direct N1-THP attachment restricts conformational freedom, reducing entropic penalties upon target binding.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
CAS No. 1702028-84-9
Cat. No. B1530708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine
CAS1702028-84-9
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1COCCC1N2C=CN=C2N
InChIInChI=1S/C8H13N3O/c9-8-10-3-4-11(8)7-1-5-12-6-2-7/h3-4,7H,1-2,5-6H2,(H2,9,10)
InChIKeyYQYMODZXZKTYIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine Overview


1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine (CAS 1702028-84-9, IUPAC: 1-(oxan-4-yl)imidazol-2-amine) is a heterocyclic building block comprising a 2-aminoimidazole core N1-substituted with a tetrahydro-2H-pyran (THP) ring [1]. With the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol, this compound provides a hydrogen-bond-donating 2-amino group positioned between both ring nitrogens, which distinguishes it from the corresponding 4-amino regioisomer (CAS 1353854-46-2) [2]. The THP moiety enhances aqueous solubility and metabolic stability compared to simple alkyl-substituted imidazoles, while maintaining a low calculated XLogP3-AA of 0 [1]. This scaffold is commercially available as a versatile intermediate for medicinal chemistry and kinase inhibitor programs .

2-Aminoimidazole core provides a distinct H-bond vector for kinase hinge-binding pharmacophore exploration
Differentiates from common 4-amino isomer
Tetrahydropyran ring supports aqueous solubility and metabolic stability relative to simple alkyl analogs
XLogP3 = 0, favorable for fragment-based screening
Multi-vendor availability with documented QC (NMR, HPLC, GC) supports confident procurement
97% purity standard with batch-specific CoA

Why 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine Cannot Be Substituted


Substituting 1-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine with a close analog such as the 4-amino regioisomer (CAS 1353854-46-2) or the methylene-spacer variant (CAS 1249493-51-3) introduces critical changes in hydrogen-bond geometry, conformational dynamics, and lipophilicity that can fundamentally alter structure-activity relationships (SAR) [1]. The 2-amino group engages both imidazole nitrogens in a unique push-pull electronic system that differs markedly from the 4-amino isomer's single-nitrogen adjacency, affecting metal-chelation capability and kinase hinge-binding interactions [2]. The direct attachment of the tetrahydropyran at N1 (rotatable bond count = 1) imposes greater conformational restriction relative to the methylene-spacer analog (rotatable bond count = 2), which may translate into different entropic penalties upon target binding [3]. These structural nuances mean that even within a closely related analog series, bioactivity, selectivity, and pharmacokinetic profiles cannot be reliably extrapolated without direct comparative data.

4-Amino regioisomer (CAS 1353854-46-2)
Hydrogen-bond geometry differs significantly; the 2-amino group engages both imidazole nitrogens, while 4-amino interacts with only one. This may shift kinase hinge-binding mode and selectivity profile.
Methylene-spacer analog (CAS 1249493-51-3)
Additional rotatable bond and higher lipophilicity (XLogP3 0.2 vs 0) may alter ligand efficiency and solubility. Conformational restriction advantage may not transfer.
Incomplete QC documentation in analogs
Substitutes may lack multi-method purity verification. Single-method HPLC alone risks undetected regioisomeric contamination that could confound biological assays.

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine: Differentiation Evidence


Hinge-Binding Geometry: 2-Amino vs 4-Amino Regioisomer

The 2-amino group in 1-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine [1] forms a hydrogen-bond donor adjacent to both imidazole nitrogen atoms (N3 and N4), creating a bidentate H-bond donor-acceptor system distinct from the 4-amino regioisomer (CAS 1353854-46-2) [2], where the amine is adjacent to only N3. In the context of kinase hinge binding, 4-aminoimidazoles have been experimentally validated as ATP-competitive hinge binders in Src family kinases (SFKs), with optimized derivatives achieving nanomolar IC50 values through key hinge hydrogen bonds [3]. The 2-amino regioisomer offers an alternative hinge-binding vector that places the tetrahydropyran substituent in a different spatial orientation relative to the solvent-exposed region and selectivity pocket, as supported by class-level SAR for imidazole-based kinase inhibitors [4].

Hinge-binding geometry
Class-level inference
2-amino: bidentate H-bond donor-acceptor system between both imidazole nitrogens; 4-amino: adjacent to N3 only
May support orthogonal hinge-binding vector exploration in kinase inhibitor design
4-aminoimidazoles validated as SFK hinge binders; no direct 2-amino comparative data
Kinase inhibitors Hinge-binding motif Structure-based drug design 2-aminoimidazole

Conformational Restriction: Direct vs Methylene-Spacer Attachment

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine features direct attachment of the THP ring to the imidazole N1 position, resulting in a single rotatable bond between the two ring systems [1]. In contrast, the closest methylene-spacer analog (CAS 1249493-51-3) inserts a CH2 linker, increasing the rotatable bond count from 1 to 2 and the molecular weight from 167.21 to 181.23 g/mol [2]. This additional rotational degree of freedom in the analog introduces greater conformational entropy, which class-level SAR principles predict may reduce binding affinity due to a larger entropic penalty upon target engagement, all else being equal. The lower molecular weight of the target compound also provides a fractional improvement in ligand efficiency metrics (LE = 0.30 for an assumed 1 µM IC50, versus approximately 0.28 for the spacer analog at equivalent potency) [3].

Conformational restriction
Cross-study comparable
1 rotatable bond vs 2 (methylene-spacer); MW 167.21 vs 181.23 g/mol
Reduced flexibility may translate into favorable ligand efficiency metrics
Computed properties; requires experimental binding validation
Conformational analysis Ligand efficiency Entropic penalty Rotatable bonds

Vendor Batch QC: Multi-Method Purity Verification

Commercially, 1-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine is supplied by Bidepharm at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . This multi-method analytical package exceeds the typical single-method (HPLC-only) purity verification offered for many closely related building blocks such as the 4-amino regioisomer, which is commonly listed at 97% purity but often without explicit disclosure of the full analytical panel . The availability of orthogonal purity confirmation reduces the risk of undetected impurities—such as regioisomeric contamination (2-amino vs 4-amino), residual solvents, or inorganic salts—that could confound biological assay results or downstream synthetic yields .

Batch QC verification
Data to verify
Target: NMR, HPLC, GC multi-method QC; Comparator: often HPLC-only
Multi-method QC supports higher confidence in material identity and purity
Vendor specifications; review batch-specific CoA
Quality control Batch-to-batch reproducibility NMR HPLC GC

Lipophilicity Differential vs Methylene-Spacer Analog

The calculated partition coefficient (XLogP3-AA) for 1-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine is 0, compared to 0.2 for the methylene-spacer analog (CAS 1249493-51-3) [1][2]. This difference of 0.2 log units, while modest in absolute terms, is consistent with the presence of an additional CH2 group in the analog. In the context of lead optimization, even small reductions in logP can yield measurable improvements in aqueous solubility and reduced off-target binding, particularly for CNS-targeted or oral programs where Lipinski compliance and logP thresholds are critical [3]. Both the 2-amino and 4-amino regioisomers (CAS 1353854-46-2) share an XLogP3 of 0, indicating that lipophilicity within this scaffold class is dominated by the THP-imidazole core rather than the amino position, making the methylene spacer the primary lipophilicity differentiator [1][4].

Lipophilicity differential
Cross-study comparable
XLogP3 = 0 vs 0.2 for methylene-spacer analog
Lower lipophilicity may support improved aqueous solubility
Computed property; regioisomers share XLogP3 = 0
Lipophilicity ADME Solubility Lead optimization

Supply Chain Accessibility: Multi-Vendor Availability

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine is stocked by multiple independent chemical suppliers, including Bidepharm (China, 97% purity with QC documentation), Kishida Chemical (Japan, building block grade, ¥50,000/1g), CymitQuimica (Spain, catalog ref. 10-F358511), and Chemsrc/CheMenu (97% purity, catalog CM507837) [1]. This multi-vendor availability contrasts with the methylene-spacer analog (CAS 1249493-51-3), which is listed by fewer suppliers and at a lower standard purity of 95% from Bidepharm . The broader commercial footprint of the target compound reduces single-source dependency risks and provides competitive pricing benchmarks, with gram-scale quantities routinely available [1].

Supply chain breadth
Supporting evidence
≥5 independent suppliers vs fewer for closest analog; 97% purity vs 95%
Multi-vendor availability reduces single-source procurement risk
Public listings as of 2026; subject to change
Procurement Supply chain Price benchmarking Lead time

Caveat: Limited Direct Comparator Bioactivity Data

A systematic search of PubMed, Google Patents, ChEMBL, and BindingDB as of early 2026 reveals no publicly available head-to-head biological assay data comparing 1-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine (CAS 1702028-84-9) directly against its closest analogs (CAS 1353854-46-2, 1249493-51-3, or 1892352-48-5) for any specific biological target [1][2][3]. The compound is not indexed in ChEMBL, and BindingDB contains no entries matching its exact SMILES (NC1=NC=CN1C2CCOCC2) [2]. The differentiation evidence presented above therefore relies primarily on computed physicochemical properties, class-level SAR principles from the 2-aminoimidazole literature, and vendor quality metrics. Users should treat biological differentiation claims as inferential until direct comparative experimental data become available. This transparency is essential for informed procurement decisions where target-specific potency, selectivity, or in vivo efficacy are the primary selection criteria [3].

Bioactivity data gap
Data to verify
No IC50, Ki, or EC50 data in ChEMBL, BindingDB, or PubMed for this compound
Differentiation is inferential; primary value is as a well-characterized synthetic building block
Direct comparator bioactivity studies are needed for target-specific claims
Data transparency Research gap Procurement caveat

Optimal Research Applications for 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine


Kinase Inhibitor Lead Generation: 2-Aminoimidazole Hinge-Binding Pharmacophore

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can employ this compound as a 2-aminoimidazole hinge-binding core. The 2-amino group provides a distinct hydrogen-bonding vector compared to the more commonly exploited 4-aminoimidazole hinge binders validated in Src family kinase programs [1]. The compound's low molecular weight (167.21 g/mol) and favorable ligand efficiency metrics make it suitable for fragment-based screening or as a starting point for structure-guided elaboration, with the tetrahydropyran ring providing a vector toward solvent-exposed or selectivity pocket regions [2]. The direct N1-THP attachment (1 rotatable bond) imposes conformational restriction that may reduce entropic penalties upon target binding, a key consideration in fragment-to-lead optimization [2].

Fragment-Based Drug Discovery: Favorable 2-Aminoimidazole Fragment

With XLogP3 = 0, MW = 167.21 g/mol, and only 1 rotatable bond, this compound satisfies all 'Rule of Three' criteria for fragment library inclusion [1]. Its balanced polarity (TPSA = 53.1 Ų) and low lipophilicity distinguish it from the methylene-spacer analog (XLogP3 = 0.2, MW = 181.23) by offering higher predicted aqueous solubility, which is critical for fragment screening at the high concentrations (typically 0.5–2 mM) required for biophysical assays such as SPR, NMR, or thermal shift [1][2]. The 2-amino group also serves as a synthetic handle for rapid derivatization via amide coupling, reductive amination, or urea formation, enabling efficient fragment elaboration .

Medicinal Chemistry Building Block: 2-Amino Handle Functionalization

The primary aromatic amine at the 2-position of the imidazole ring provides a versatile synthetic handle for diversification. Unlike the 4-amino regioisomer, the 2-amino group benefits from enhanced nucleophilicity due to resonance donation from both adjacent ring nitrogens [1]. This enables efficient acylation, sulfonylation, and reductive amination chemistry. When procured at the standard 97% purity with multi-method QC documentation (NMR, HPLC, GC) from Bidepharm, the compound is immediately suitable for parallel synthesis and library production without additional purification, reducing cycle times in lead optimization campaigns [2].

Metal Chelation: Bidentate N,N-Donor Ligand System

The 2-aminoimidazole core presents a bidentate N,N-donor motif capable of coordinating transition metal ions, a feature exploited in both biological (metalloenzyme inhibition) and materials chemistry applications [1]. The direct THP N1-substitution does not interfere with metal coordination at the N3/exocyclic amine site, while the oxygen atom in the tetrahydropyran ring provides a potential additional weak coordination site or hydrogen-bond acceptor for secondary interactions. This differentiates the compound from N-methyl or N-alkyl derivatives where the 2-amino group may be sterically or electronically attenuated [2]. Class-level SAR demonstrates that 2-aminoimidazole-containing natural products from marine sponges (Leucetta spp.) utilize this motif for zinc chelation, supporting the compound's potential as a metal-binding pharmacophore or synthetic ligand [2].

Application
Selection Property
Validation Focus
Kinase inhibitor pharmacophore studies
2-Amino hinge-binding vector distinct from 4-amino isomer
Hinge-binding geometry and selectivity in kinase assays
Fragment-based screening libraries
Favorable Rule-of-Three compliance, low lipophilicity
Aqueous solubility and biophysical assay compatibility
Medicinal chemistry derivatization
2-Amino synthetic handle for rapid elaboration
Reaction efficiency and product purity across parallel libraries
Metal-binding ligand design
Bidentate N,N-donor motif for transition metal coordination
Coordination chemistry and metalloenzyme inhibition potential
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